3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Übersicht
Beschreibung
“3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It contains a total of 28 bonds, including 16 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Triazole, and 1 Pyridine .
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been reported. These compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” includes a four-membered cyclobutyl ring, a five-membered triazole ring, and a six-membered pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” are not available, similar compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which share a similar structure with your compound, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially have similar antibacterial properties.
Antidiabetic Properties
Triazolopyrazine derivatives, which are structurally related to your compound, have been found to have antidiabetic properties . In particular, 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the development of new antidiabetic drugs.
Anti-platelet Aggregation
Triazolopyrazine derivatives have been found to have anti-platelet aggregation properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of conditions related to blood clotting.
Antifungal Properties
Triazolopyrazine derivatives have been found to have antifungal properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of fungal infections.
Antimalarial Properties
Triazolopyrazine derivatives have been found to have antimalarial properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of malaria.
Antitubercular Properties
Triazolopyrazine derivatives have been found to have antitubercular properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of tuberculosis.
Anticonvulsant Properties
Triazolopyrazine derivatives have been found to have anticonvulsant properties . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of conditions related to seizures.
Energetic Materials
Although not directly related to “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine”, there is research on very thermostable energetic materials based on a fused-triazole . This suggests that “3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the development of new energetic materials.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYGKPXBQCVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
CAS RN |
1249001-72-6 | |
Record name | 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.